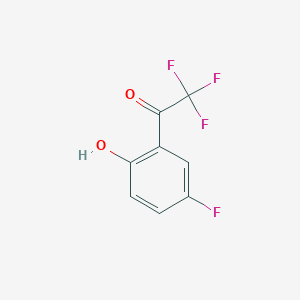
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5F4O2 It is a derivative of acetophenone, where the phenyl ring is substituted with both a hydroxyl group and a fluorine atom, and the ethanone moiety is substituted with three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Fluorination: One common method involves the direct fluorination of 1-(5-fluoro-2-hydroxyphenyl)ethanone using trifluoromethylating agents. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Grignard Reaction: Another method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a Grignard reagent, followed by oxidation to yield the desired product. This method is advantageous due to its high yield and selectivity.
Industrial Production: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Similar in structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Lacks the hydroxyl and additional fluorine substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
Clave InChI |
MGOUTFABUQVBLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)






![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)

